Tricyclodecenyl acetate

Catalog No.
S8406880
CAS No.
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricyclodecenyl acetate

Product Name

Tricyclodecenyl acetate

IUPAC Name

[(1R,7R)-8-tricyclo[5.2.1.02,6]dec-3-enyl] acetate

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h2-3,8-12H,4-6H2,1H3/t8-,9?,10?,11-,12?/m1/s1

InChI Key

RGVQNSFGUOIKFF-FTLHOPIBSA-N

SMILES

CC(=O)OC1CC2CC1C3C2C=CC3

Canonical SMILES

CC(=O)OC1CC2CC1C3C2C=CC3

Isomeric SMILES

CC(=O)OC1C[C@H]2C[C@@H]1C3C2C=CC3

Tricyclodecenyl acetate (CAS 5413-60-5), commercially known as Verdyl acetate or Jasmacyclene, is a synthetic dicyclopentadiene-derived ester utilized in industrial chemoinformatics and functional fragrance formulation [1]. Characterized by its bulky tricyclic framework, it serves as a high-impact, cost-effective substitute for natural floral and green isolates. Its most procurement-relevant attributes are its robust hydrolytic stability in high-pH environments and its low vapor pressure, which make it indispensable for functional product manufacturing where traditional aliphatic or monocyclic esters fail [2].

Generic substitution with common floral esters, such as benzyl acetate or linalyl acetate, frequently fails in industrial applications due to their susceptibility to alkaline hydrolysis. In harsh media like soap bases, heavy-duty detergents, or bleach (pH 9–12), these simpler esters undergo rapid saponification, resulting in complete loss of the target chemical profile and intended performance [1]. Furthermore, substituting with other tricyclodecenyl homologs (such as the propionate) alters the volatility profile, eliminating the sharp diffusion required for immediate impact in wet-stage applications [2]. Consequently, tricyclodecenyl acetate cannot be generically replaced without compromising either formulation stability or olfactive performance.

Quantified Hydrolytic Stability in High-pH Formulations

Benzyl acetate, a traditional floral ester, undergoes rapid partial hydrolysis in alkaline media (pH 9–12), leading to odor degradation and loss of impact in soap and detergent bases [1]. In contrast, tricyclodecenyl acetate exhibits robust stability in these harsh environments. The bulky tricyclic dicyclopentadiene-derived backbone provides significant steric hindrance around the ester linkage, preventing saponification and maintaining the compound's structural integrity [2].

Evidence DimensionHydrolytic stability in alkaline media (pH 9-12)
Target Compound DataStable; retains structural integrity without degradation
Comparator Or BaselineBenzyl acetate (Undergoes partial hydrolysis and degradation)
Quantified DifferenceComplete stability vs. partial degradation in pH 9-12 soap bases
ConditionsSoap/detergent base formulation (pH 9-12)

Eliminates the need for over-dosing or encapsulation in industrial soaps, detergents, and bleach formulations, directly reducing procurement costs.

Lower Volatility and Extended Substantivity vs. Monocyclic Acetates

The volatility of an ester dictates its longevity and fixative behavior in dry-down phases. Tricyclodecenyl acetate has a vapor pressure of approximately 0.014 mmHg at 25°C, compared to 0.177 mmHg for benzyl acetate [1][2]. This order-of-magnitude reduction in volatility translates to a dramatically extended substantivity of up to 100 hours on a standard testing blotter, whereas simpler acetates evaporate in a fraction of the time [2].

Evidence DimensionVapor pressure and blotter substantivity
Target Compound Data0.014 mmHg at 25°C; 100 hours substantivity
Comparator Or BaselineBenzyl acetate (0.177 mmHg at 25°C; substantivity measured in hours)
Quantified Difference>10x lower vapor pressure; multi-day vs. multi-hour substantivity
Conditions25°C vapor pressure measurement and 100% concentration blotter test

Allows formulators to use the compound as both a high-impact top note and a functional fixative, reducing the need for additional base-note fixatives.

Optimized Volatility-to-Impact Ratio vs. Propionate Homologs

When selecting within the tricyclodecenyl family, the acetate ester offers a more immediate diffusion in wet applications compared to its propionate homolog. Tricyclodecenyl propionate exhibits a vapor pressure of roughly 0.007 mmHg at 25°C—about 50% less volatile than the acetate (0.014 mmHg) [1][2]. This makes the acetate the targeted choice when a sharp, high-impact green-floral top note is required in aqueous or surfactant-heavy applications, whereas the propionate behaves more as a muted mid-note.

Evidence DimensionVapor pressure and top-note diffusion
Target Compound Data0.014 mmHg at 25°C
Comparator Or BaselineTricyclodecenyl propionate (0.007 mmHg at 25°C)
Quantified Difference2x higher volatility for the acetate, yielding sharper initial impact
Conditions25°C vapor pressure comparison and wet-stage diffusion

Guides the precise procurement choice between homologs based on whether immediate wet-stage diffusion (acetate) or flatter longevity (propionate) is required.

High-pH Functional Formulations (Soaps and Detergents)

Directly leveraging its robust hydrolytic stability, tricyclodecenyl acetate is the material of choice for scenting heavy-duty detergents, bar soaps, and bleach products where standard esters like benzyl acetate would rapidly saponify and degrade [1].

Extended-Release Fabric Care

Utilized in fabric softeners and long-lasting air fresheners due to its 100-hour substantivity and low vapor pressure (0.014 mmHg), acting as a self-fixing top-to-mid note that outlasts traditional monocyclic acetates [2].

High-Diffusion Surfactant Systems (Shampoos and Body Washes)

Selected over tricyclodecenyl propionate when immediate diffusion and sharp olfactive impact are required during the wet-use phase of personal care products, taking advantage of its precisely tuned volatility [3].

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

192.115029749 g/mol

Monoisotopic Mass

192.115029749 g/mol

Heavy Atom Count

14

Dates

Last modified: 02-18-2024

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